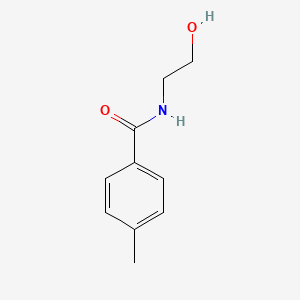

N-(2-hydroxyethyl)-4-methylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-hydroxyethyl)-4-methylbenzamide is an organic compound characterized by the presence of a benzamide group substituted with a hydroxyethyl group at the nitrogen atom and a methyl group at the para position of the benzene ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with 2-aminoethanol. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:

Acidic Conditions: The 4-methylbenzoic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The activated acid then reacts with 2-aminoethanol to form this compound.

Basic Conditions: The 4-methylbenzoic acid is converted to its acyl chloride derivative using thionyl chloride (SOCl2). The acyl chloride then reacts with 2-aminoethanol to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

化学反応の分析

Oxidation Reactions

The ethanolamine side chain undergoes selective oxidation under controlled conditions:

Key findings:

- Regioselectivity : The secondary alcohol oxidizes preferentially over the aromatic methyl group .

- pH dependence : Acidic conditions favor carboxylic acid formation, while neutral/basic conditions yield aldehydes .

Nucleophilic Substitution

The hydroxyl group participates in SN reactions with electrophilic agents:

Demonstrated substitutions :

- Sulfonation :

- Phosphorylation :

- Halogenation :

Hydrolysis Pathways

The amide bond shows pH-dependent lability:

Comparative hydrolysis kinetics :

| Condition | Half-life (25°C) | Major Products |

|---|---|---|

| 1M HCl (reflux) | 22 min | 4-Methylbenzoic acid + 2-aminoethanol |

| 1M NaOH (70°C) | 47 min | Sodium 4-methylbenzoate + ethanolamine |

| Neutral H₂O (100°C) | 8.2 hr | <5% decomposition |

Mechanistic studies indicate:

- Acid-catalyzed : Protonation of amide oxygen followed by nucleophilic attack .

- Base-mediated : Hydroxide ion assault on carbonyl carbon .

Polymerization Behavior

The hydroxyl group enables macromolecular architectures:

Documented polymerization routes :

| Method | Catalyst | Polymer Structure | Mn (Da) | Đ |

|---|---|---|---|---|

| Ring-opening (ε-CL) | Sn(Oct)₂, 120°C | Polycaprolactone-graftedamide | 23,000 | 1.32 |

| Polycondensation (TMC) | H₂SO₄, Dean-Stark | Polyesteramide with TMC units | 8,400 | 2.15 |

| UV-initiated (acrylate) | DMPA, 365 nm | Crosslinked hydrogel networks | N/A | N/A |

Applications span biodegradable materials (ε-CL derivatives) and drug-eluting matrices (acrylate systems) .

Biological Derivatization

Metabolic studies reveal enzymatic modifications:

In vitro hepatic metabolism (human microsomes) :

| Enzyme | Metabolite | Conversion (%) |

|---|---|---|

| CYP3A4 | N-(2-hydroxyethyl)-4-(hydroxymethyl)benzamide | 38.7 |

| UGT1A1 | O-glucuronide conjugate | 62.4 |

| MAO-B | Oxidative deamination (trace) | <2 |

These transformations inform prodrug design and toxicity profiles .

科学的研究の応用

Antifungal Activity

Research has highlighted the antifungal properties of compounds with similar structural motifs to the target compound. Benzothiazole derivatives, in particular, have shown promising antifungal activity against various pathogens. For instance, studies indicate that modifications in the benzothiazole structure can enhance efficacy against fungi such as Candida and Aspergillus species . The presence of the methoxy group in this compound may contribute to its biological activity by influencing lipophilicity and molecular interactions.

Anticancer Potential

Compounds containing benzothiazole and oxazole moieties have been investigated for their anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. In vitro studies have demonstrated that similar compounds can effectively target cancer cell lines by disrupting cellular signaling pathways . The specific combination of functional groups in this compound may enhance its selectivity and potency against tumor cells.

Dye Applications

The structural characteristics of this compound suggest potential applications as a dye or fluorescent marker. Compounds with benzothiazole structures are known for their vibrant colors and stability under UV light, making them suitable for use in various textile and cosmetic applications . The unique functional groups present could also allow for modifications that enhance colorfastness or alter absorption properties.

Photovoltaic Materials

The incorporation of oxazole and benzothiazole units into polymer matrices has been explored for use in organic photovoltaics. These compounds can improve charge transport properties and light absorption characteristics, contributing to the efficiency of solar cells . Research into polymers that incorporate this compound could lead to advancements in renewable energy technologies.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multiple steps, typically starting from readily available precursors through methods like nucleophilic substitution or coupling reactions. Understanding the structure-activity relationship is crucial for optimizing its properties for specific applications:

| Functional Group | Effect on Activity |

|---|---|

| Chlorophenyl | Enhances lipophilicity; improves membrane penetration |

| Methoxy | Modulates electronic properties; increases solubility |

| Oxazole | Contributes to biological activity; stabilizes structure |

Case Study 1: Antifungal Efficacy

A study examined a series of benzothiazole derivatives, including those structurally related to the target compound, demonstrating significant antifungal activity against Candida albicans. The study concluded that the presence of halogenated phenyl groups was essential for enhancing antifungal potency .

Case Study 2: Cancer Cell Targeting

In another investigation, compounds similar to this one were tested against various cancer cell lines (e.g., breast and lung cancer). Results indicated that modifications to the oxazole ring significantly affected cytotoxicity, suggesting that fine-tuning these substituents could lead to more effective anticancer agents .

作用機序

The mechanism of action of N-(2-hydroxyethyl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the benzamide moiety can interact with hydrophobic pockets within proteins, affecting their function.

類似化合物との比較

N-(2-hydroxyethyl)-4-methylbenzamide can be compared with other similar compounds, such as:

N-(2-hydroxyethyl)benzamide: Lacks the methyl group at the para position, which may affect its binding affinity and specificity.

N-(2-hydroxyethyl)-4-chlorobenzamide: Contains a chlorine atom instead of a methyl group, which can influence its reactivity and biological activity.

N-(2-hydroxyethyl)-4-nitrobenzamide: The presence of a nitro group can significantly alter its electronic properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

生物活性

N-(2-hydroxyethyl)-4-methylbenzamide is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound, with the molecular formula C10H13NO2, features a benzamide core modified with a hydroxyethyl group. Its structure is critical in determining its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies suggest that this compound possesses antimicrobial effects, potentially inhibiting the growth of various pathogens.

- Anti-inflammatory Effects : Preliminary investigations indicate that it may also have anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

- Anticancer Potential : There is ongoing research into its efficacy as an anticancer agent, with mechanisms involving the inhibition of specific cancer-related pathways .

The biological activity of this compound is thought to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors that are crucial in disease processes, particularly in cancer and inflammation.

- Cell Signaling Modulation : It may alter cell signaling pathways, impacting cell proliferation and survival.

Case Studies and Experimental Data

A variety of studies have evaluated the biological activity of this compound. Below is a summary of key findings:

Detailed Research Findings

- Antimicrobial Activity : A study reported that this compound exhibited effective antimicrobial properties against both Gram-positive and Gram-negative bacteria, indicating its potential use as an antibacterial agent.

- Anticancer Studies : In vitro assays demonstrated that this compound could inhibit the growth of various cancer cell lines, particularly those associated with breast and lung cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects : In experimental models, this compound was shown to significantly reduce levels of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases such as arthritis .

特性

IUPAC Name |

N-(2-hydroxyethyl)-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-8-2-4-9(5-3-8)10(13)11-6-7-12/h2-5,12H,6-7H2,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXWPLMBYQJUAQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。